Cilostazol-d4 -

Cilostazol-d4

Catalog Number: EVT-1462810
CAS Number:
Molecular Formula: C20H27N5O2
Molecular Weight: 373.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A quinoline and tetrazole derivative that acts as a phosphodiesterase type 3 inhibitor, with anti-platelet and vasodilating activity. It is used in the treatment of PERIPHERAL VASCULAR DISEASES; ISCHEMIC HEART DISEASE; and in the prevention of stroke.

Isosorbide Mononitrate

Compound Description: Isosorbide mononitrate (ISMN) is a nitric oxide donor commonly used to treat angina pectoris. It works by relaxing and widening blood vessels, improving blood flow and reducing the workload on the heart. In the context of the provided papers, ISMN is being investigated for its potential in improving long-term outcomes after lacunar ischemic stroke, a form of cerebral small vessel disease. A study found that ISMN reduced recurrent stroke and cognitive impairment in patients with lacunar ischemic stroke.

Relevance: While Isosorbide Mononitrate shares the therapeutic area of stroke prevention with Cilostazol-d4, it is not structurally related. The relevance lies in their combined use for potential synergistic effects in treating lacunar ischemic stroke, as explored in the cited research.

Aspirin

Compound Description: Aspirin, also known as acetylsalicylic acid, is a nonsteroidal anti-inflammatory drug (NSAID) widely used as an analgesic, antipyretic, and anti-inflammatory agent. It is also commonly prescribed for its antiplatelet properties, preventing the formation of blood clots. In several of the provided papers, Aspirin serves as a comparator drug to assess the efficacy and safety of Cilostazol-d4 in preventing stroke and managing other vascular conditions.

Clopidogrel

Compound Description: Clopidogrel is an antiplatelet medication that belongs to the thienopyridine class. It works by irreversibly blocking the P2Y12 receptor on platelets, inhibiting their activation and aggregation. Like Aspirin, Clopidogrel is often used as a comparator drug in studies evaluating Cilostazol-d4 for secondary stroke prevention and other vascular applications.

Calcitonin Gene-Related Peptide (CGRP)

Compound Description: Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide involved in the transmission of pain signals, particularly in migraine headaches. It is a potent vasodilator and plays a role in neurogenic inflammation. In one of the cited studies, CGRP signaling pathways were investigated in various mouse models of provoked migraine using Cilostazol-d4 and other migraine triggers.

Resolvin D4 (RvD4)

Compound Description: Resolvin D4 (RvD4) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). SPMs are endogenous lipid mediators that play a crucial role in resolving inflammation and promoting tissue repair. In a study investigating deep vein thrombosis (DVT), RvD4 was found to reduce thrombus burden, neutrophil infiltration, and promote the resolution of inflammation.

Verapamil

Compound Description: Verapamil is a calcium channel blocker primarily used to treat high blood pressure, angina, and certain heart rhythm disorders. It works by relaxing blood vessels and reducing the heart's workload. One of the papers investigated the nephroprotective effects of both Verapamil and Cilostazol-d4 against thioacetamide-induced toxicity in rats.

Source and Classification

Cilostazol-d4 is synthesized from cilostazol, which is derived from various chemical precursors. The compound falls under the category of pharmaceutical agents that modulate cardiovascular function and is classified as an antiplatelet medication.

Synthesis Analysis

Methods and Technical Details

The synthesis of cilostazol-d4 involves several key steps that incorporate deuterium into the cilostazol structure. The primary methods include:

  • Deuteration: This process replaces hydrogen atoms with deuterium atoms in the cilostazol molecule. Various deuterated reagents and catalysts are employed to achieve this transformation.
  • Reaction Conditions: Typical conditions involve refluxing the reactants in a solvent such as ethanol, often using potassium carbonate or sodium hydroxide as bases to facilitate the reaction .

The industrial production of cilostazol-d4 focuses on optimizing yield and purity through controlled reaction environments and quality control measures.

Molecular Structure Analysis

Structure and Data

Cilostazol-d4 has a molecular formula of C20H27N5O2C_{20}H_{27}N_{5}O_{2}, with a molecular weight of approximately 369.46 g/mol. The incorporation of deuterium alters its isotopic composition, which can be represented structurally as follows:

  • Canonical SMILES: C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O
  • Isomeric SMILES: [2H]C([2H])(CC1=NN=NN1C2CCC(CC2)O)C([2H])([2H])COC3=CC4=C(C=C3)NC(=O)CC4.

The structural modifications due to deuteration can influence the compound's stability and reactivity.

Chemical Reactions Analysis

Reactions and Technical Details

Cilostazol-d4 can undergo various chemical reactions:

  • Oxidation: This reaction may convert cilostazol-d4 into higher oxidation state derivatives using oxidizing agents like potassium permanganate.
  • Reduction: Reducing agents such as lithium aluminum hydride can facilitate the gain of electrons or hydrogen atoms.
  • Substitution Reactions: These involve replacing one functional group with another, often requiring specific nucleophilic or electrophilic conditions.

The outcomes of these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Process and Data

The mechanism of action for cilostazol-d4 mirrors that of cilostazol. It acts primarily by inhibiting phosphodiesterase type III, leading to elevated levels of cAMP in platelets. This increase results in:

  • Inhibition of Platelet Aggregation: Cilostazol-d4 suppresses platelet aggregation induced by various stimuli, including thrombin and adenosine diphosphate (ADP).
  • Vasodilation: Enhanced cAMP levels promote vasodilation, improving blood flow and reducing symptoms associated with peripheral vascular disease .

This mechanism underscores the compound's therapeutic potential in cardiovascular applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cilostazol-d4 exhibits distinct physical and chemical properties due to its deuterated nature:

  • Melting Point: Approximately 159 °C.
  • Solubility: Soluble in organic solvents such as ethanol; insoluble in water.
  • Stability: The presence of deuterium may enhance stability compared to non-deuterated counterparts.

These properties are crucial for its application in both laboratory research and pharmaceutical formulations .

Applications

Scientific Uses

Cilostazol-d4 is utilized in various scientific contexts:

  • Pharmacokinetics Research: As a tracer to study drug metabolism and pharmacokinetic profiles due to its unique isotopic labeling.
  • Drug Development: In pharmacological studies to evaluate the effects of deuterium substitution on drug efficacy and metabolism.
  • Quality Control: Employed in analytical chemistry for the development of new pharmaceuticals, ensuring consistency and accuracy in formulations .

Properties

Product Name

Cilostazol-d4

IUPAC Name

6-[4-[1-(2,2,6,6-tetradeuteriocyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C20H27N5O2

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)/i6D2,7D2

InChI Key

RRGUKTPIGVIEKM-KXGHAPEVSA-N

SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4

Synonyms

6-[4-(1-Cyclohexyl-d4-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone;_x000B_OPC-13013-d4; Pletal-d4;

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4

Isomeric SMILES

[2H]C1(CCCC(C1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.